molecular formula C5H6F4O3 B1273888 (2,2,3,3-Tetrafluoropropoxy)acetic acid CAS No. 870-51-9

(2,2,3,3-Tetrafluoropropoxy)acetic acid

Cat. No.: B1273888
CAS No.: 870-51-9
M. Wt: 190.09 g/mol
InChI Key: LGOWEDZMVMBETP-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated organic compound with the molecular formula C5H6F4O3 It is characterized by the presence of four fluorine atoms attached to a propoxy group, which is further connected to an acetic acid moiety

Scientific Research Applications

(2,2,3,3-Tetrafluoropropoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

“(2,2,3,3-Tetrafluoropropoxy)acetic acid” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information pictograms indicate that it may cause eye irritation (GHS07) . The precautionary statements recommend rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid typically involves the reaction of 2,2,3,3-tetrafluoropropanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the tetrafluoropropanol attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3-Tetrafluoropropoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetrafluoropropoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,2,3,3-Tetrafluoropropanol): A precursor in the synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid.

    (2,2,3,3-Tetrafluoropropionic acid): Similar structure but lacks the propoxy group.

    (2,2,3,3-Tetrafluorobutyric acid): Another fluorinated carboxylic acid with a different carbon chain length.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a propoxy group, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O3/c6-4(7)5(8,9)2-12-1-3(10)11/h4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOWEDZMVMBETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385160
Record name (2,2,3,3-tetrafluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870-51-9
Record name (2,2,3,3-tetrafluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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